molecular formula C11H10N2O2 B2897324 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid CAS No. 1189977-24-9

4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid

Cat. No.: B2897324
CAS No.: 1189977-24-9
M. Wt: 202.213
InChI Key: YJGQJSCTEQJHMT-UHFFFAOYSA-N
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Description

4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 2-methyl-1,3-diketone can be used to form 2-methyl-2H-pyrazole.

    Attachment to Benzoic Acid: The synthesized 2-methyl-2H-pyrazole is then subjected to a Friedel-Crafts acylation reaction with benzoic acid or its derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration can be done using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, if it exhibits anti-inflammatory properties, it may inhibit enzymes like cyclooxygenase (COX) that are involved in the inflammatory process. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-2H-pyrazol-3-yl)-thiazol-2-ylamine
  • 2-(2-Methyl-2H-pyrazol-3-yl)-quinoline-4-carboxylic acid
  • 1-(5-Tert-Butyl-2-Methyl-2H-pyrazol-3-yl)-3-(4-Chloro-Phenyl)-Urea

Uniqueness

4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGQJSCTEQJHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189977-24-9
Record name 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
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